4-Chloro-2,6-dinitrobenzoic acid

Descripción general

Descripción

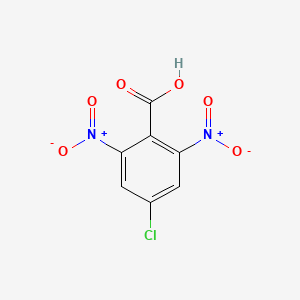

4-Chloro-2,6-dinitrobenzoic acid is a chemical compound with the molecular formula C7H3ClN2O6 . It has an average mass of 246.561 Da . It appears as a light yellow to light yellow-green crystalline substance .

Synthesis Analysis

The synthesis of 4-Chloro-2,6-dinitrobenzoic acid involves complex chemical reactions. One method involves the use of sodium dichromate and sulfuric acid . Another study discusses the synthesis of a pharmaceutical co-crystal of 2-chloro-4-nitrobenzoic acid with nicotinamide . The co-crystal was made using liquid-assisted grinding and solution crystallization experiments .Molecular Structure Analysis

The molecular structure of 4-Chloro-2,6-dinitrobenzoic acid is determined by various methods such as X-ray crystallography . The crystal structures were solved by direct methods using SHELXS-97 . Nonhydrogen atoms were first refined isotropically followed by anisotropic refinement by full-matrix least-squares calculations based on F2 using SHELXL-97 .Chemical Reactions Analysis

The chemical reactions involving 4-Chloro-2,6-dinitrobenzoic acid are complex. One study discusses the reaction of CDNBA- and hydroxyl ion (HO) measured at room temperature and 0.1 M of ionic strength . Another study discusses the degradation of CDNBA in the presence of H2O2 .Physical And Chemical Properties Analysis

4-Chloro-2,6-dinitrobenzoic acid has a molecular weight of 246.56 g/mol . It has a light yellow to light yellow-green crystalline appearance . From the analysis of CDNBA solubility in water at different temperatures, an enthalpy of solution of 23.2 +/- 2.5 kJ/mol was found .Aplicaciones Científicas De Investigación

Co-Crystallization Studies

4-Chloro-2,6-dinitrobenzoic acid: has been utilized in co-crystallization studies to form multi-component molecular complexes. This process involves crystallizing two or more molecular species to co-exist within the same crystalline lattice, forming a molecular complex such as a salt, co-crystal, or solvate . These studies are crucial for understanding the formation and characteristics of these complexes, which can have various applications in material science and pharmaceuticals.

Crystal Engineering

In the realm of crystal engineering, 4-Chloro-2,6-dinitrobenzoic acid plays a significant role. By manipulating non-covalent intermolecular interactions, researchers can impart or tune desired physical or chemical properties to materials . This compound’s ability to form stable molecular complexes makes it a valuable tool for designing new materials with specific functionalities.

Continuous Manufacturing and Crystallization

The substance is pivotal in the development of continuous manufacturing and crystallization processes. Its properties allow for the controlled production of multi-component molecular complexes, which is essential for scaling up crystallization methods to more industrially relevant environments .

Process Analytical Technologies

4-Chloro-2,6-dinitrobenzoic acid: is used in process analytical technologies (PAT) as a probe for characterizing the initial stages of molecular complex formation in solution. Turbidity measurements, in particular, have shown to be valuable in monitoring these processes .

Modification of Crystallization Methods

This compound is also instrumental in modifying crystallization methods. The controlled production of multi-component molecular complexes through different crystallization techniques, such as cooling crystallization, is an area of active research .

Material Synthesis

In material synthesis, 4-Chloro-2,6-dinitrobenzoic acid is used to achieve the initial formation of molecular complexes through evaporative crystallization. The resulting crystal structures are then analyzed to determine their properties and potential applications .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Future research could focus on the co-crystallization of the API with a co-crystal former . This could potentially improve the solubility of the final drug compound without decreasing its performance or stability . Another area of interest could be the translation of multi-component crystallisation into non-evaporative routes .

Propiedades

IUPAC Name |

4-chloro-2,6-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O6/c8-3-1-4(9(13)14)6(7(11)12)5(2-3)10(15)16/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQWMLRJMEVDSOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)O)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376604 | |

| Record name | 4-chloro-2,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,6-dinitrobenzoic acid | |

CAS RN |

95192-57-7 | |

| Record name | 4-chloro-2,6-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Phenylthio)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1607812.png)

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1607818.png)

![2-{[(4-Chlorophenyl)sulfonyl]methyl}-1,3-thiazole-4-carbohydrazide](/img/structure/B1607824.png)

![3'-Methyl-[1,1'-biphenyl]-4-amine hydrochloride](/img/structure/B1607834.png)